molecular formula C10H7Cl2NO2 B11869746 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid CAS No. 23967-45-5

3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B11869746
CAS No.: 23967-45-5
M. Wt: 244.07 g/mol
InChI Key: MTXWAYBIFCWGIC-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a high-purity chemical reagent featuring an indole core structure, which is a privileged scaffold in medicinal chemistry and drug discovery . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules. The indole-2-carboxylic acid moiety is a versatile building block found in compounds with a range of biological activities . Specifically, indole-2-carboxamide derivatives have been identified as potent allosteric modulators of the cannabinoid CB1 receptor (CB1R), a G-protein coupled receptor (GPCR) involved in neuromodulation . These modulators, such as the prototypical ORG27569, can exhibit a unique profile by simultaneously enhancing agonist binding while inhibiting agonist-induced G-protein coupling, providing researchers with valuable tools to probe complex CB1R signaling pathways . Furthermore, structurally similar indole-2-carboxamides have demonstrated significant and selective antitumour activities in vitro, showing potent cytotoxic and anti-proliferative effects against paediatric glioblastoma and other brain tumour cell lines . The specific 3,4-dichloro and 1-methyl substitutions on this indole-2-carboxylic acid derivative make it a valuable intermediate for researchers working in these fields, enabling the synthesis of novel compounds for pharmacological evaluation and biochemical study. This product is intended for research and development purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

CAS No.

23967-45-5

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

3,4-dichloro-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H7Cl2NO2/c1-13-6-4-2-3-5(11)7(6)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

MTXWAYBIFCWGIC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=C1C(=O)O)Cl

Origin of Product

United States

Chemical Reactions Analysis

3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)
  • Substituents : Chlorine at 7-position, methyl at 3-position, carboxylic acid at 2-position.
  • Molecular Formula: C₁₀H₈ClNO₂.
  • Key Differences: The chlorine substituent at the 7-position (vs. Methyl at the 3-position (vs. 1-position) introduces distinct steric and electronic effects on the indole core.
B. Compound from (Hypothetical Structure)
  • Substituents : Likely chlorine at the 3-position (based on NMR data), methyl group, and fused heterocyclic structure.
  • Molecular Formula : C₁₅H₁₅N₂.
  • Key Data :
    • 13C-NMR Shifts : C-3 (101.99 ppm), C-7 (109.46 ppm), and aromatic carbons (116.32–144.88 ppm) .
    • HRMS : m/z 223.1225 (C₁₅H₁₅N₂ requires 223.1235) .
  • Key Differences :
    • Lack of carboxylic acid group reduces polarity compared to the target compound.
    • Additional fused heterocycles may enhance π-stacking interactions, influencing bioavailability.

Spectral and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Property 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic Acid 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid Compound from
Molecular Formula C₁₀H₇Cl₂NO₂ C₁₀H₈ClNO₂ C₁₅H₁₅N₂
Substituent Positions Cl: 3,4; CH₃: 1 Cl: 7; CH₃: 3 Cl: 3 (hypothetical)
13C-NMR Shifts (ppm) Not available Not available 101.99 (C-3), 109.46 (C-7)
HRMS (m/z) Not available Not available 223.1225
Primary Use Undocumented (likely R&D) R&D only Undocumented
Interpretation :
  • Methyl Position : Methyl at the 1-position (target) vs. 3-position ( compound) alters steric interactions, possibly affecting binding to biological targets.
  • Carboxylic Acid Presence : The absence of this group in the compound reduces hydrogen-bonding capacity, impacting solubility and molecular recognition.

Biological Activity

3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorinated indole ring system, which is known for its diverse biological activities. The presence of chlorine atoms enhances its interaction with biological targets, making it a subject of interest for medicinal chemistry.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Table 1: Inhibitory Potency Against COX Enzymes

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compoundTBDTBD
Celecoxib0.040.04
Diclofenac6.746.12

The compound's IC50 values indicate its effectiveness in suppressing COX enzyme activity, comparable to established anti-inflammatory drugs such as celecoxib and diclofenac .

Neuroprotective Activity

In addition to its anti-inflammatory properties, this compound has shown promising neuroprotective effects. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative disorders like Parkinson's disease.

Table 2: Neuroprotective Effects Against Oxidative Stress

Compound% Protection Against H2O2-Induced Damage
This compoundTBD
IndomethacinTBD

Studies indicate that this compound can mitigate oxidative stress in neuronal cell lines, enhancing cell viability under stress conditions .

The mechanisms through which this compound exerts its biological effects include:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • MAO-B Inhibition : The selective inhibition of MAO-B contributes to increased levels of neuroprotective neurotransmitters like dopamine, thereby supporting neuronal health.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Carrageenan-Induced Paw Edema Model : In this model, administration of the compound significantly reduced swelling compared to control groups.
  • Neurotoxicity Models : The compound demonstrated protective effects against neurotoxic agents in SH-SY5Y cell lines, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid?

Answer:
The compound can be synthesized via condensation reactions using halogenated indole precursors. Key steps include:

  • Reaction setup : Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with halogenating agents (e.g., thiazol-4-one derivatives) in acetic acid with sodium acetate as a catalyst for 2.5–5 hours .
  • Purification : Precipitates are filtered, washed with acetic acid, water, ethanol, and diethyl ether, then recrystallized from DMF/acetic acid mixtures .
  • Optimization : Reaction time and stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) are critical for yield improvement .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Employ a multi-technique approach:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by HPLC, as per industrial standards) .
  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substitution patterns (e.g., methyl and chloro groups at positions 1, 3, and 4) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C10_{10}H7_7Cl2_2NO2_2: theoretical 260.99 g/mol) .
  • Elemental analysis : Validate C, H, N, and Cl percentages within ±0.4% of theoretical values .

Advanced: How can contradictions in spectroscopic data for halogenated indole derivatives be resolved?

Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Data triangulation : Cross-validate NMR, IR, and X-ray crystallography (if crystals are obtainable) .
  • Computational validation : Compare experimental 1H^1H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Solvent standardization : Use deuterated DMSO or CDCl3_3 for consistency in NMR experiments .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Molecular modeling : Use SMILES strings (e.g., ClC1=CC=CC2=C1N(C)C(=C2Cl)C(=O)O) to generate 3D structures in Avogadro or PyMol .
  • DFT calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-3 and C-4 positions) prone to nucleophilic attack .
  • Transition state analysis : Simulate reaction pathways (e.g., SNAr mechanisms) with Gaussian using B3LYP/6-31G(d) basis sets .

Basic: What storage conditions ensure the stability of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light sensitivity : Protect from UV exposure using amber glassware .
  • Moisture control : Use desiccants (e.g., silica gel) in storage environments .

Advanced: How to design bioactivity assays for evaluating its pharmacological potential?

Answer:

  • Enzyme inhibition : Screen against cyclooxygenase (COX) or kinases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cytotoxicity : Test on cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC50_{50} determination .
  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like TNF-α or EGFR .

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